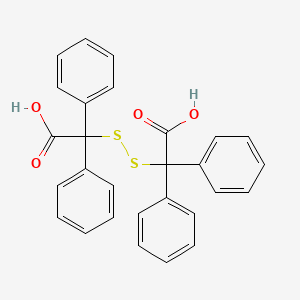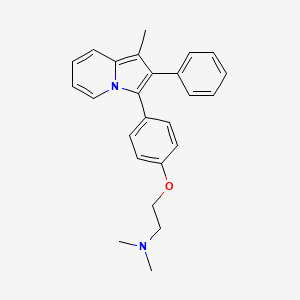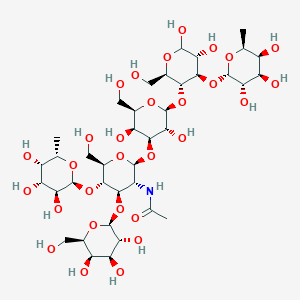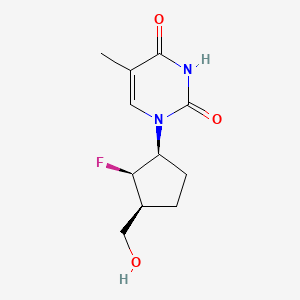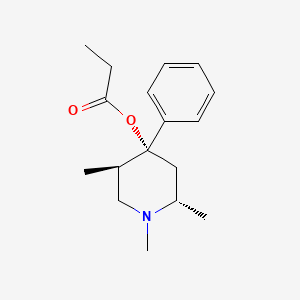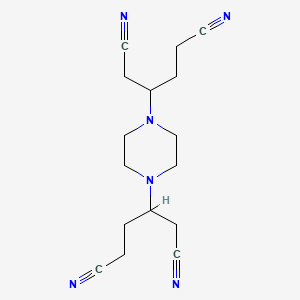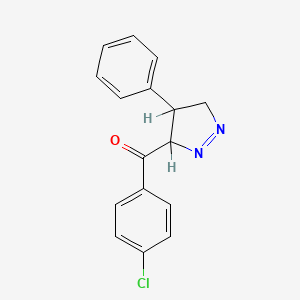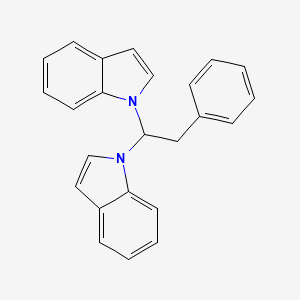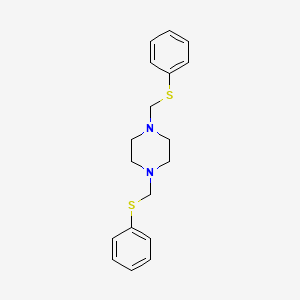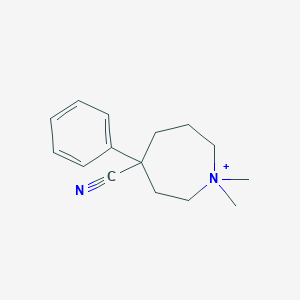
1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile is a chemical compound that belongs to the class of azepanes Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by its unique structure, which includes a phenyl group and a carbonitrile group attached to the azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-phenylbutyronitrile with dimethylamine in the presence of a suitable catalyst can lead to the formation of the desired azepane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenyl and carbonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepane derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context of its application. For example, in a biological setting, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,1-Dimethyl-4-phenyl-1lambda(5)-azepane-4-carbonitrile include other azepane derivatives with different substituents. Examples include:
- 1,1-Dimethyl-4-phenylpiperidine
- 1,1-Dimethyl-4-phenylpiperazine
Uniqueness
What sets this compound apart is its specific combination of a phenyl group and a carbonitrile group attached to the azepane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
7512-10-9 |
|---|---|
Fórmula molecular |
C15H21N2+ |
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
1,1-dimethyl-4-phenylazepan-1-ium-4-carbonitrile |
InChI |
InChI=1S/C15H21N2/c1-17(2)11-6-9-15(13-16,10-12-17)14-7-4-3-5-8-14/h3-5,7-8H,6,9-12H2,1-2H3/q+1 |
Clave InChI |
YWGSRELTNDVXPS-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCCC(CC1)(C#N)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)

